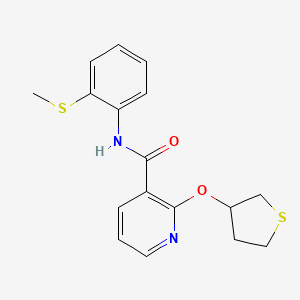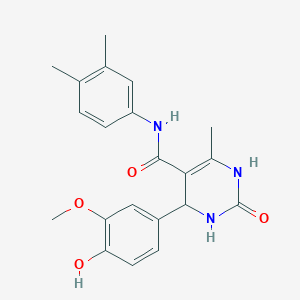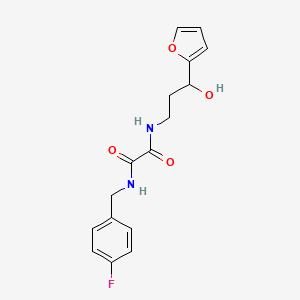![molecular formula C8H10Cl2N2O B2853105 Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride CAS No. 153863-96-8](/img/structure/B2853105.png)
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride (FPMD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPMD is a heterocyclic compound that belongs to the class of pyridines. It is a white crystalline powder that is soluble in water and other polar solvents. FPMD has been extensively studied for its potential use as a research tool in the fields of pharmacology, biochemistry, and neurobiology.
Aplicaciones Científicas De Investigación
Potential Therapeutic Uses
Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride and its derivatives have been explored for their potential therapeutic applications in treating cognitive deficits in schizophrenia and cancer. For instance, a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), identified as a potential treatment for cognitive deficits in schizophrenia, demonstrated rapid brain penetration and high oral bioavailability, indicating its efficacy in improving cognitive performance and auditory sensory gating (Wishka et al., 2006). Additionally, certain furo[3,2-c]pyridine compounds have been investigated for their role in disease treatment, including cancers, highlighting their importance in the development of new therapeutic agents (Li et al., 1974).
Synthetic Methodologies
The synthesis of furo[3,2-c]pyridin-2-ylmethanamine derivatives and related compounds involves various innovative methodologies aimed at creating pharmacologically active molecules. Techniques such as palladium/copper catalysis assisted by ultrasound have been employed to synthesize 2-substituted furo[3,2-b]pyridines, demonstrating their potential as cytotoxic agents against cancer cell lines (Laxmi et al., 2020). Another study focused on the efficient synthesis of cyano derivatives of furo[3,2-c]pyridine, exploring their conversion to derivatives with other carbon-substituents, which could be pivotal in creating new chemical entities with desired pharmacological properties (Shiotani & Taniguchi, 1997).
Pharmacological Properties
Research on this compound derivatives has also uncovered their diverse pharmacological properties. Compounds containing the furo[3,2-b]pyridine framework have shown promising anticancer activities, making them subjects of interest in the development of new anticancer therapies. The synthesis and evaluation of these compounds against various cancer cell lines underscore their potential in cancer treatment, offering insights into their mechanism of action and therapeutic efficacy (Sri Laxmi et al., 2020).
Propiedades
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5H,4,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNHDNMDQZRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-96-8 |
Source


|
| Record name | furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2853022.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2853023.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2853025.png)
![2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B2853028.png)



![3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine](/img/structure/B2853034.png)





